molecular formula C6H4Cl2S B146521 3,4-Dichlorothiophenol CAS No. 5858-17-3

3,4-Dichlorothiophenol

Cat. No.: B146521
CAS No.: 5858-17-3
M. Wt: 179.07 g/mol
InChI Key: HNJZDPKMMZXSKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichlorothiophenol: is an organosulfur compound with the molecular formula C6H4Cl2S . It is a derivative of thiophenol where two chlorine atoms are substituted at the 3rd and 4th positions of the benzene ring. This compound is known for its distinct chemical properties and is used in various scientific and industrial applications .

Safety and Hazards

3,4-Dichlorothiophenol should be handled with care. Avoid breathing mist, gas, or vapours. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, seek immediate medical attention .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dichlorothiophenol can be synthesized through several methods. One common method involves the chlorination of thiophenol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions on the benzene ring .

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar chlorination processes. The reaction is carried out in large reactors with precise control over reaction parameters to achieve high yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichlorothiophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2,4-Dichlorothiophenol
  • 2,5-Dichlorothiophenol
  • 2,6-Dichlorothiophenol

Comparison: 3,4-Dichlorothiophenol is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical behaviors and applications due to the electronic and steric effects imparted by the chlorine substituents .

Properties

IUPAC Name

3,4-dichlorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2S/c7-5-2-1-4(9)3-6(5)8/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJZDPKMMZXSKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80207292
Record name 3,4-Dichlorothiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80207292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5858-17-3
Record name 3,4-Dichlorobenzenethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5858-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dichlorothiophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005858173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dichlorothiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80207292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dichlorobenzenethiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.987
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dichlorothiophenol
Reactant of Route 2
Reactant of Route 2
3,4-Dichlorothiophenol
Reactant of Route 3
3,4-Dichlorothiophenol
Reactant of Route 4
Reactant of Route 4
3,4-Dichlorothiophenol
Reactant of Route 5
3,4-Dichlorothiophenol
Reactant of Route 6
3,4-Dichlorothiophenol
Customer
Q & A

A: 3,4-Dichlorobenzenethiol has been primarily investigated as a trapping agent for alkylating intermediates generated during the metabolism of certain compounds, particularly nitrosamines. [, , , ] This interaction helps researchers study the metabolic pathways of these compounds and their potential to form reactive species that can damage DNA. [, , ] For example, 3,4-Dichlorobenzenethiol reacts with the reactive metabolites of N-nitrosamines to form stable thioether adducts, which can then be detected and quantified. [, ]

ANone: 3,4-Dichlorobenzenethiol has the following structural characteristics:

  • Spectroscopic Data: While specific spectroscopic data isn't provided in the abstracts, its structure is confirmed through synthesis and reactions. [, ]

A: While the provided abstracts don't explicitly discuss material compatibility, the use of 3,4-Dichlorobenzenethiol in reactions with various reagents and under different conditions, including organic solvents and aqueous solutions at varying pH levels, suggests its stability and compatibility in those environments. [, ] Its application as a trapping agent for alkylating agents highlights its role in studying metabolic pathways in vitro. [, ]

A: The provided research focuses on 3,4-Dichlorobenzenethiol's role as a trapping agent, not a catalyst. [, , ] It reacts with alkylating intermediates generated during the metabolism of certain compounds, forming stable thioether adducts. [, ] This reactivity, particularly with electrophiles, stems from the nucleophilic sulfur atom in its structure. This reactivity is valuable for studying the metabolic activation of compounds like nitrosamines. [, , ]

ANone: The provided research abstracts do not mention any computational chemistry or modeling studies conducted with 3,4-Dichlorobenzenethiol.

ANone: The provided research abstracts primarily focus on the scientific aspects of 3,4-Dichlorobenzenethiol and do not provide information regarding SHE regulations, compliance, or risk minimization practices.

ANone: The research abstracts primarily highlight the use of 3,4-Dichlorobenzenethiol as a research tool. Comprehensive toxicological data and long-term effects are not discussed in these abstracts.

A: The research highlights the use of gas chromatography-mass spectrometry (GC-MS) for detecting and quantifying 3,4-Dichlorobenzenethiol and its reaction products, particularly thioethers, in biological samples. [] This technique allows for the separation and identification of different compounds based on their mass-to-charge ratios.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.